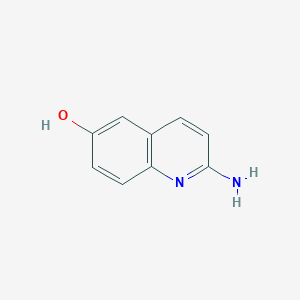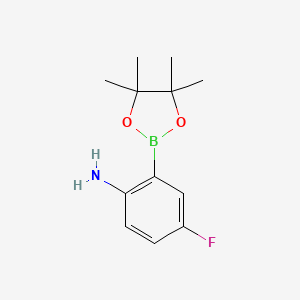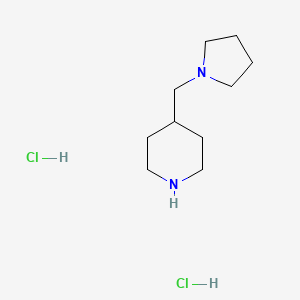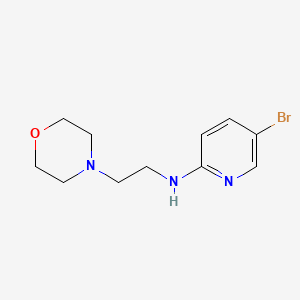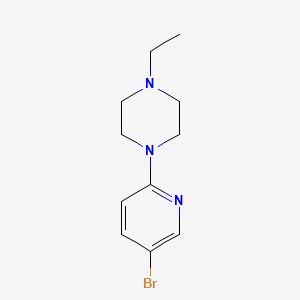![molecular formula C13H9BrN2 B1290546 5-Bromo-2-fenil-1H-pirrolo[2,3-b]piridina CAS No. 953414-75-0](/img/structure/B1290546.png)
5-Bromo-2-fenil-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapéutica del cáncer: Inhibidores de FGFR
5-Bromo-2-fenil-1H-pirrolo[2,3-b]piridina: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que está involucrado en varios tipos de tumores . La activación anormal de las vías de señalización de FGFR está asociada con la progresión y el desarrollo de varios cánceres, incluidos el cáncer de mama, pulmón, próstata, vejiga e hígado . Dirigirse a los FGFR representa una estrategia atractiva para la terapia del cáncer, y los derivados de este compuesto han mostrado promesa en la inhibición de la proliferación de células cancerosas e inducción de la apoptosis .
Inhibición de la cinasa
Se ha informado que los derivados del compuesto exhiben una actividad significativa en la inhibición de la cinasa . Las cinasas son enzimas que juegan un papel crucial en la transducción de señales y están involucradas en la regulación de varios procesos celulares como el metabolismo, la progresión del ciclo celular y la apoptosis. Inhibir cinasas específicas puede ser un enfoque terapéutico para tratar enfermedades como el cáncer, donde la actividad de la cinasa a menudo está desregulada .
Actividad antimicrobiana
La investigación ha indicado que los derivados de This compound pueden poseer propiedades antimicrobianas . Esto podría ser particularmente útil en el desarrollo de nuevos antibióticos o antisépticos, especialmente en una era en la que la resistencia a los antibióticos es una preocupación creciente.
Trastornos neurológicos: Inhibición de MLK3
Este compuesto se ha utilizado en la síntesis de inhibidores que se dirigen a la cinasa de linaje mixto 3 (MLK3) . MLK3 está implicado en la patogenia de varios trastornos neurológicos, y su inhibición podría conducir a posibles tratamientos para enfermedades como el Alzheimer y el Parkinson.
Descubrimiento y desarrollo de fármacos
Las características estructurales de This compound lo convierten en un andamiaje atractivo para la investigación de descubrimiento de fármacos . Su versatilidad permite la síntesis de varios derivados, que pueden ser seleccionados para una amplia gama de actividades biológicas, lo que lleva al desarrollo de nuevos agentes terapéuticos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR kinase. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFR by 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for further optimization .
Result of Action
In vitro studies have shown that 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy. These interactions are primarily mediated through binding to the ATP-binding site of the receptors, thereby preventing their activation and subsequent signaling cascades.
Cellular Effects
The effects of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. It has been demonstrated to inhibit the proliferation of cancer cells, particularly breast cancer cells . The compound induces apoptosis, or programmed cell death, in these cells by disrupting critical signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. Additionally, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the activation of key signaling pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may also interact with other biomolecules, such as DNA and RNA, influencing gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the inhibitory effects on FGFRs and cancer cell proliferation are sustained over several days, with a gradual decline in potency. Long-term exposure to 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may also lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in animal models vary with dosage. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss, organ toxicity, and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Transporters and binding proteins may facilitate its localization and retention within target cells, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes.
Propiedades
IUPAC Name |
5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKZJMXSXCDCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635302 | |
| Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953414-75-0 | |
| Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


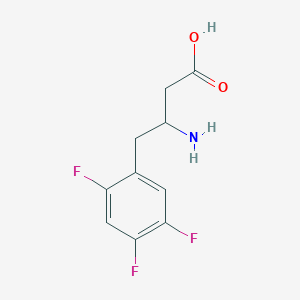
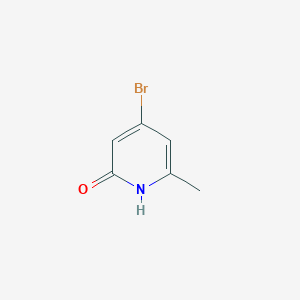
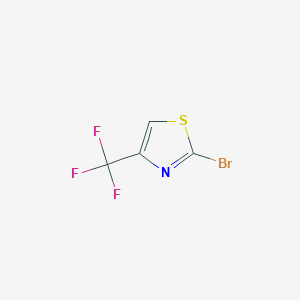
![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)
